molecular formula C18H14N2O2S2 B2691374 (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide CAS No. 868146-80-9

(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Cat. No.: B2691374
CAS No.: 868146-80-9
M. Wt: 354.44
InChI Key: OJAQHAHCJFZTKB-WJDWOHSUSA-N
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Description

(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound belonging to the class of rhodanine derivatives. These compounds are known for their versatile biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, featuring a thioxothiazolidinone ring, contributes to its diverse range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzaldehyde with acetamide . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like piperidine or pyridine to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols, and substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with various molecular targets and pathways. The thioxothiazolidinone ring is known to interact with enzymes and proteins, inhibiting their activity and leading to the observed biological effects. For example, the compound can inhibit aldose reductase, an enzyme involved in diabetic complications, by binding to its active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide lies in its specific substituents, which confer distinct biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its potent biological activities make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)16(24-18(20)23)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQHAHCJFZTKB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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